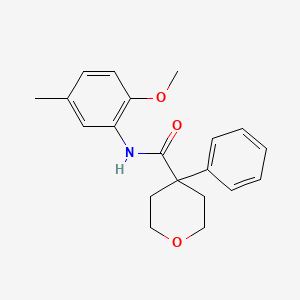

N-(2-methoxy-5-methylphenyl)-4-phenyloxane-4-carboxamide

Description

N-(2-Methoxy-5-methylphenyl)-4-phenyloxane-4-carboxamide is a synthetic carboxamide derivative characterized by a central oxane (tetrahydropyran) ring substituted with a phenyl group at the 4-position and a carboxamide moiety linked to a 2-methoxy-5-methylphenyl aromatic ring. This structural motif places it within a broader class of carboxamide-based compounds explored for therapeutic applications, including enzyme modulation and receptor targeting.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-15-8-9-18(23-2)17(14-15)21-19(22)20(10-12-24-13-11-20)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLRIYCNVRZBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2(CCOCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4-phenyloxane-4-carboxamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 4-phenyloxane-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-methylphenyl-4-phenyloxane-4-carboxamide.

Reduction: Formation of N-(2-methoxy-5-methylphenyl)-4-phenyloxane-4-amine.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The oxane ring in the target compound distinguishes it from related analogs:

- Oxane vs. Oxolane: The compound in , (2R,4R)-2-(2-methoxy-5-methylphenyl)-N-(2-methylquinoline-5-sulfonyl)-4-phenyloxolane-2-carboxamide, features a 5-membered oxolane (tetrahydrofuran) ring, which introduces greater ring strain and conformational rigidity compared to the 6-membered oxane in the target compound. This difference may influence binding affinity to biological targets, as smaller rings often restrict rotational freedom .

- Substituent Diversity: The target compound lacks the quinoline-sulfonyl group present in ’s CFTR modulator, which is critical for protein interaction in cystic fibrosis therapy. Instead, its simpler aromatic substituents (methoxy and methyl) may prioritize lipophilicity over specific target engagement .

Physicochemical Properties

A comparison of key properties is summarized below:

Notes:

- The Schiff base in exhibits moderate solubility in DMSO due to polar hydroxyl and imine groups, which are absent in the target compound .

Research Methodologies and Tools

Structural analyses of these compounds rely on crystallographic techniques:

- SHELX Software : Widely used for refining small-molecule structures (e.g., the oxolane derivative in ), SHELX ensures accurate determination of stereochemistry and substituent positioning .

- ORTEP-3 : This graphical interface aids in visualizing molecular conformations, critical for comparing the oxane and oxolane ring systems .

Biological Activity

N-(2-methoxy-5-methylphenyl)-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 285.34 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116). The findings revealed that the compound inhibited cell proliferation with IC values of 98 µM for Caco-2 and 337 µM for HCT-116 cells, demonstrating a selective cytotoxic effect against these cancer types .

| Cell Line | IC (µM) |

|---|---|

| Caco-2 | 98 |

| HCT-116 | 337 |

The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT pathway. Treatment with the compound resulted in decreased expression of PI3K and AKT genes while increasing the expression of the pro-apoptotic gene BAD, suggesting an induction of apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

The proposed mechanism of action for this compound includes:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes apoptotic pathways by modulating gene expression related to cell survival and death.

- Interaction with Signaling Pathways : The compound may inhibit specific kinases involved in tumor growth and survival, particularly within the PI3K/AKT signaling axis .

Study 1: Colorectal Cancer

In a controlled laboratory setting, researchers treated Caco-2 and HCT-116 cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at higher concentrations.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against common pathogens. The compound showed promising results, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.